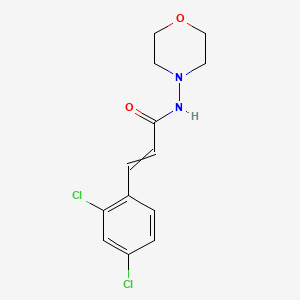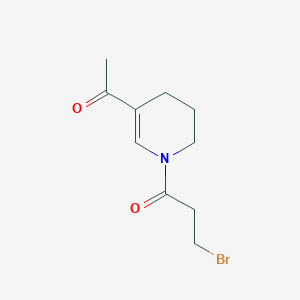![molecular formula C22H24F3N B14223074 N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline CAS No. 501078-10-0](/img/structure/B14223074.png)
N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenylcyclohexylidene group, a propyl chain, and a trifluoromethyl-substituted aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-phenylcyclohexanone with a suitable reagent to form the cyclohexylidene intermediate. This intermediate is then reacted with a propylating agent to introduce the propyl group. Finally, the trifluoromethyl-substituted aniline is introduced through a coupling reaction, often facilitated by a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-3-(trifluoromethyl)aniline: Shares the trifluoromethyl-substituted aniline moiety but lacks the cyclohexylidene and propyl groups.
4-Phenylcyclohexanone: Contains the phenylcyclohexylidene structure but lacks the trifluoromethyl-substituted aniline moiety.
Uniqueness
N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the cyclohexylidene and trifluoromethyl groups enhances its versatility in various applications .
Propiedades
Número CAS |
501078-10-0 |
|---|---|
Fórmula molecular |
C22H24F3N |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
N-[3-(4-phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C22H24F3N/c23-22(24,25)20-9-4-10-21(16-20)26-15-5-6-17-11-13-19(14-12-17)18-7-2-1-3-8-18/h1-4,6-10,16,19,26H,5,11-15H2 |
Clave InChI |
BNXVASAHLLSKAM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CCCNC2=CC=CC(=C2)C(F)(F)F)CCC1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


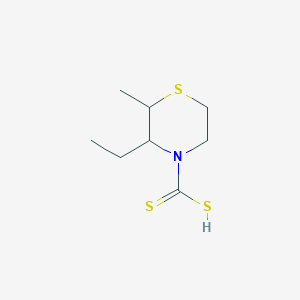
![2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223006.png)
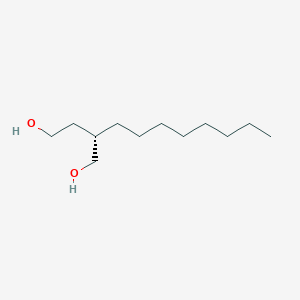
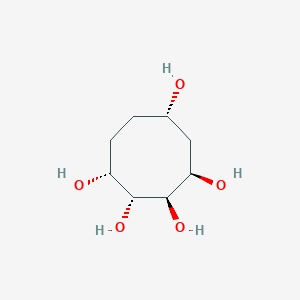
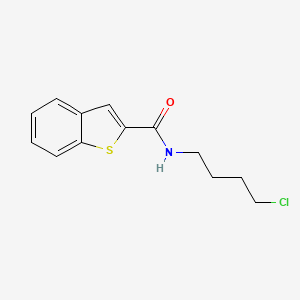
![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)
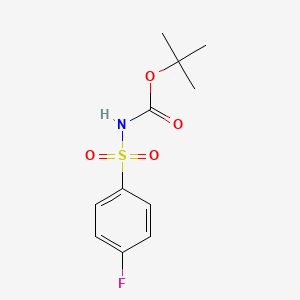
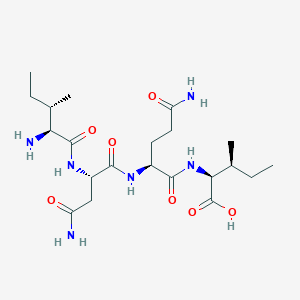
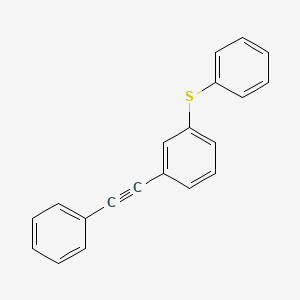
methanone](/img/structure/B14223063.png)
![1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline](/img/structure/B14223069.png)
![4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B14223080.png)
